

Technical Guide: Synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

Cat. No.: B113126

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the synthesis of **N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide**, a key building block in medicinal chemistry. The synthesis proceeds via the N-acylation of 4-aminopyridine-3-carboxaldehyde with pivaloyl chloride. This guide outlines the detailed experimental protocol, presents key data in a structured format, and includes a visual representation of the synthesis pathway.

Introduction

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide (also known as 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde or 4-pivalamidopyridine-3-carboxaldehyde) is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, incorporating a reactive aldehyde group and a pivaloyl-protected amine on a pyridine scaffold, allows for diverse downstream chemical modifications. This guide details a reliable and straightforward synthetic route to this compound.

Synthesis Pathway

The synthesis of **N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide** is achieved through a nucleophilic acyl substitution reaction. The primary amino group of 4-aminopyridine-3-

carboxaldehyde attacks the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base, such as triethylamine, is utilized to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme: Physicochemical Data

The key physicochemical properties of the starting material and the final product are summarized in the table below for easy reference.

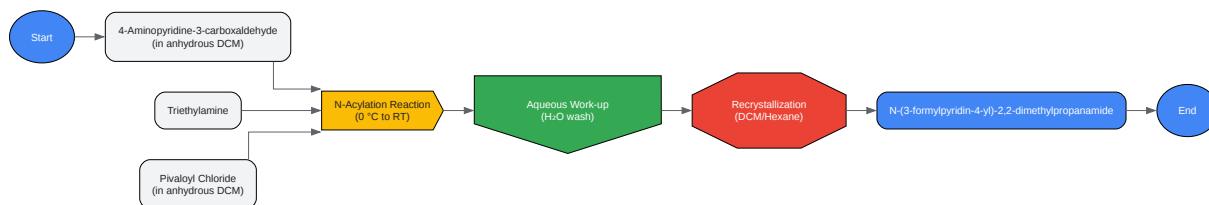
Property	4-Aminopyridine-3-carboxaldehyde	N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
CAS Number	42373-30-8	86847-71-4
Molecular Formula	C ₆ H ₆ N ₂ O	C ₁₁ H ₁₄ N ₂ O ₂
Molecular Weight	122.12 g/mol	206.24 g/mol
Appearance	Solid	Brown powder[1]
Melting Point	Not available	60-63 °C

Experimental Protocol

This protocol is based on established procedures for the N-acylation of aminopyridines.

Materials:

- 4-Aminopyridine-3-carboxaldehyde
- Pivaloyl chloride
- Triethylamine (Et₃N)
- Anhydrous Dichloromethane (DCM)
- Water (H₂O)


- Hexane
- Sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: To a flame-dried, nitrogen-flushed round-bottom flask, add 4-aminopyridine-3-carboxaldehyde (1.0 equivalent) and anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice bath.
- Addition of Base: Add triethylamine (1.1 equivalents) to the reaction mixture.
- Addition of Acylating Agent: Slowly add a solution of pivaloyl chloride (1.05 equivalents) in anhydrous DCM to the cooled reaction mixture over 30 minutes.
- Reaction: After the complete addition of pivaloyl chloride, continue stirring the reaction mixture at 0 °C for an additional 30 minutes. Then, allow the reaction to warm to room temperature and stir for another 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture into water. Separate the organic layer.
- Extraction and Drying: Wash the organic layer sequentially with water (3 times). Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Recrystallize the crude solid from a hot mixture of DCM and hexane to afford the pure **N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide** as a white to brown solid. An estimated yield for this type of reaction is typically in the range of 70-90%.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide**.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of **N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide**. The described N-acylation protocol is a robust and efficient method for obtaining this key intermediate, which is of significant interest to the pharmaceutical and drug development industries. The provided data and visualizations aim to facilitate the practical application of this synthetic procedure in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- To cite this document: BenchChem. [Technical Guide: Synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113126#n-3-formylpyridin-4-yl-2-2-dimethylpropanamide-synthesis-pathway>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com